molecular formula C21H22ClN3O4S B2988000 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide CAS No. 392241-68-8

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide

Cat. No.: B2988000
CAS No.: 392241-68-8
M. Wt: 447.93
InChI Key: SCUHQTZCAJGBLG-UHFFFAOYSA-N
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Description

N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2-chlorophenyl group and at position 2 with a 3,4,5-triethoxybenzamide moiety. The 1,3,4-thiadiazole scaffold is known for its diverse pharmacological activities, including antimicrobial, anticancer, and pesticidal properties .

Synthesis of analogous thiadiazole derivatives typically involves condensation reactions using POCl3 as a cyclizing agent under reflux conditions .

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4S/c1-4-27-16-11-13(12-17(28-5-2)18(16)29-6-3)19(26)23-21-25-24-20(30-21)14-9-7-8-10-15(14)22/h7-12H,4-6H2,1-3H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUHQTZCAJGBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide typically involves multiple steps, starting with the formation of the thiadiazole ring One common method includes the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiadiazole derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: Research has shown that derivatives of thiadiazole compounds exhibit biological activities such as antiviral, anti-inflammatory, and anticancer properties. N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide is being studied for its potential use in developing new therapeutic agents.

Medicine: The compound has shown promise in preclinical studies for its potential medicinal applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide exerts its effects involves interaction with specific molecular targets. The thiadiazole ring and ethoxy groups play a crucial role in binding to receptors or enzymes, leading to biological responses. The exact pathways and targets are still under investigation, but research suggests involvement in signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the thiadiazole ring and benzamide group significantly influence melting points, solubility, and reactivity:

Compound Name Substituents (Thiadiazole Position 5 / Benzamide) Melting Point (°C) Yield (%) Key References
N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide (Target) 2-Chlorophenyl / 3,4,5-triethoxy Not Reported Not Reported
2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d) 2-Chlorophenyl / -SH, acetamide 212–216 82
4-Bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide 2-Chlorophenyl / 4-bromobenzamide Not Reported Not Reported
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (5j) 4-Chlorobenzylthio / dimethylsulfamoylbenzamide 138–140 82
N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide 2,4-Dichlorophenyl / 3-methylbenzamide Not Reported Not Reported

Key Observations :

  • The 2-chlorophenyl group at position 5 is associated with higher melting points compared to non-halogenated analogs (e.g., compound 3d: 212–216°C vs. 5f: 158–160°C) .

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class has gained attention due to its diverse biological activities, including antimicrobial, anticancer, and antifungal properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.

  • Molecular Formula : C14H10ClN3OS2
  • Molecular Weight : 335.83 g/mol
  • CAS Number : 476459-68-4
  • SMILES Notation : O=C(Cc1cccs1)Nc1nnc(s1)c1ccccc1Cl

1. Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance, a study highlighted that derivatives of 1,3,4-thiadiazole showed potent activity against various bacterial strains and fungi. Specifically, N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide demonstrated effective inhibition of pathogenic fungi with minimal toxicity to human cells .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. A notable study assessed its cytotoxic effects on breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. The results indicated a median inhibitory concentration (IC50) of approximately 0.28 µg/mL against MCF-7 cells and 0.52 µg/mL against HepG2 cells . The mechanism of action appears to involve the inhibition of DNA synthesis and interference with key kinases involved in tumorigenesis .

The biological activity of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide can be attributed to its ability to interact with various biological targets:

  • Inhibition of DNA/RNA synthesis : This mechanism is crucial in its anticancer activity.
  • Interaction with carbonic anhydrase : Some thiadiazole derivatives have shown potential as carbonic anhydrase inhibitors .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50 Value (µg/mL)Reference
AntifungalPathogenic fungiNot specified
AnticancerMCF-7 (breast cancer)0.28
AnticancerHepG2 (liver cancer)0.52
AntimicrobialVarious bacteriaNot specified

Case Study 1: Antifungal Evaluation

A study conducted on the antifungal properties of related thiadiazole derivatives demonstrated that certain structural modifications could enhance efficacy while reducing toxicity. This highlights the importance of structural optimization in developing effective antifungal agents .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies have shown that the introduction of specific substituents on the thiadiazole ring significantly influences cytotoxicity against cancer cell lines. For instance, compounds with lipophilic groups exhibited enhanced activity against MCF-7 cells .

Q & A

Basic Research Question

  • IR Spectroscopy : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and thiadiazole ring vibrations (~650–750 cm⁻¹) .
  • NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.5 ppm), triethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 3.4–4.2 ppm for OCH₂), and amide NH (δ ~10 ppm). ¹³C NMR distinguishes carbonyl carbons (~165 ppm) and thiadiazole carbons (~150–160 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages must align with theoretical values (±0.4%) .

What challenges arise in crystallographic refinement of thiadiazole derivatives like this compound, and how are they addressed?

Advanced Research Question

  • Challenges : Low crystal quality due to flexible triethoxy groups, twinning, or weak diffraction. Disordered solvent molecules in the lattice may complicate refinement .
  • Solutions : Use SHELXL for robust refinement of disordered regions. Apply restraints (e.g., DFIX, SIMU) to stabilize geometry. High-resolution data (≤1.0 Å) and low-temperature (100 K) collection improve accuracy . For example, Wang et al. (2009) achieved an R-factor of 0.044 for a similar thiadiazole-carboxamide by iterative refinement of anisotropic displacement parameters .

How can researchers resolve contradictions in reported biological activity data for thiadiazole-based analogs?

Advanced Research Question

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) to minimize variability .
  • SAR Analysis : Compare substituent effects systematically. For example, methoxy groups at the 3,4,5-positions on the benzamide enhance activity in analogs (e.g., compound 7i in ).
  • Data Normalization : Report IC₅₀ values relative to internal standards and account for solvent effects (e.g., DMSO toxicity thresholds) .

What strategies optimize the solubility of this compound for in vivo studies without compromising bioactivity?

Advanced Research Question

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated triethoxy moieties) to enhance aqueous solubility.
  • Co-solvents : Use Cremophor EL or cyclodextrins for parenteral formulations .
  • Structural Modifications : Replace triethoxy groups with polar substituents (e.g., hydroxyl or morpholino) while retaining the thiadiazole core. Compound 7j () maintained anticancer activity despite methoxy substitutions, suggesting tolerance for polarity adjustments.

How can computational models validate experimental data for this compound’s receptor-binding interactions?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., CXCR6 for analogs like ML339 ). Validate with molecular dynamics (MD) simulations (≥100 ns) to assess binding stability .
  • QM/MM Calculations : Evaluate electronic effects of the 2-chlorophenyl group on binding affinity. Match calculated electrostatic potentials with crystallographic data (e.g., hydrogen-bonding patterns in ).
  • Benchmarking : Compare predicted vs. experimental logP values (e.g., ACD/Labs software) to refine force field parameters .

What methodologies are recommended for structure-activity relationship (SAR) studies of analogs?

Advanced Research Question

  • Core Modifications : Synthesize analogs with variations in the thiadiazole ring (e.g., oxadiazole or triazole replacements) and benzamide substituents .
  • Biological Testing : Screen against a panel of enzymes (e.g., carbonic anhydrase for acetazolamide analogs ) and cancer cell lines.
  • Data Integration : Use multivariate analysis (e.g., PCA) to correlate substituent electronic parameters (Hammett σ) with activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.